molecular formula C10H8N2O2 B2974371 7-Aminoisoquinoline-4-carboxylic acid CAS No. 1934945-04-6

7-Aminoisoquinoline-4-carboxylic acid

Cat. No.: B2974371
CAS No.: 1934945-04-6
M. Wt: 188.186
InChI Key: NTJJLNFFMASFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminoisoquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H8N2O2. It is part of the isoquinoline family, which is characterized by a fused benzene and pyridine ring system.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typical.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: Amino derivatives.

    Substitution: Substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Aminoisoquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological pathways. For instance, its derivatives have been shown to inhibit malaria parasites by interfering with heme detoxification in the parasite’s digestive vacuole .

Comparison with Similar Compounds

    Quinoline: Similar in structure but lacks the carboxylic acid group.

    Isoquinoline: The parent compound without the amino and carboxylic acid groups.

    4-Aminoquinoline: Shares the amino group but differs in the position of the carboxylic acid group.

Uniqueness: 7-Aminoisoquinoline-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoquinoline ring.

Properties

IUPAC Name

7-aminoisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJJLNFFMASFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.